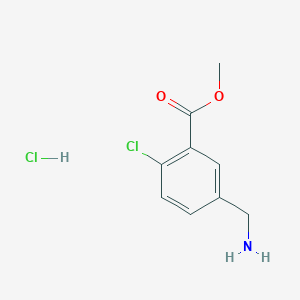

Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride

Übersicht

Beschreibung

Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride is a useful research compound. Its molecular formula is C9H11Cl2NO2 and its molecular weight is 236.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride is a chemical compound with significant potential in medicinal chemistry. It serves as a precursor for various indole derivatives, which are essential in drug discovery due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₉H₁₁ClNO₂·HCl

- Molecular Weight : Approximately 236.09 g/mol

- Structure : The compound features a chlorobenzoate structure, which is crucial for its biological interactions.

Research indicates that this compound acts primarily as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) . This enzyme is pivotal in the inflammatory response and pain pathways, making the compound a candidate for treating conditions such as arthritis and other inflammatory diseases.

Biological Activities

The compound has shown a range of biological activities, particularly through its derivatives. Below are some key findings:

- Antiviral Properties : Derivatives synthesized from this compound have demonstrated antiviral effects, which are critical in developing treatments for viral infections.

- Anti-inflammatory Effects : As an mPGES-1 inhibitor, it may reduce inflammation and pain, providing therapeutic benefits in chronic inflammatory conditions.

- Anticancer Potential : Some studies suggest that derivatives exhibit anticancer properties, making them valuable in oncology research.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

-

Inhibition of mPGES-1 :

- A study highlighted the compound's potential to inhibit mPGES-1 effectively, suggesting its application in managing inflammatory diseases. Further pharmacological studies are necessary to elucidate its complete mechanism of action and possible side effects.

-

Synthesis of Indole Derivatives :

- The compound serves as a starting material for synthesizing various indole scaffolds, which have been screened for multiple pharmacological activities. These derivatives have shown promise in antiviral, anti-inflammatory, and anticancer assays.

-

Comparative Analysis :

- A comparative study with similar compounds (e.g., methyl 5-(aminomethyl)-2-methylbenzoate) indicated that the unique structural features of this compound contribute to its enhanced reactivity and biological activity.

Data Table: Biological Activity Comparison

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Inhibitor of mPGES-1 | Chlorobenzoate structure |

| Methyl 5-(aminomethyl)-2-methylbenzoate | Moderate anti-inflammatory activity | Lacks chlorine substituent |

| Methyl 5-(aminomethyl)-2-nitrobenzoate | Lower reactivity | Nitro group alters reactivity profile |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride is primarily explored for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Synthesis of Bioactive Compounds

This compound serves as a precursor in the synthesis of various bioactive molecules. For instance, it has been utilized in the preparation of compounds that exhibit inhibitory activity against specific enzymes or receptors relevant to disease states.

Case Study Example :

- A study demonstrated that derivatives synthesized from this compound showed significant inhibition of cancer cell proliferation, indicating its potential use in anticancer drug development .

Structure-Based Drug Design

The unique structural features of this compound make it a suitable candidate for structure-based drug design. Researchers have employed this compound in the design of ligands targeting specific proteins involved in disease mechanisms.

Potent Ligands Development

Recent studies have reported the synthesis of ligands derived from this compound that exhibit high binding affinity to targets such as YTHDC1, which is implicated in various cancers. These ligands demonstrated improved potency compared to their parent compounds, showcasing the compound's versatility in medicinal chemistry .

Research has indicated that this compound possesses biological activities that could be harnessed for therapeutic purposes.

Antimicrobial Properties

Some derivatives of this compound have been tested for antimicrobial activity, showing promising results against various bacterial strains. This suggests its potential application in developing new antibiotics .

Analytical Applications

In addition to its pharmaceutical applications, this compound is used in analytical chemistry for the development of methods to quantify similar compounds in biological samples.

Chromatographic Techniques

The compound has been utilized as a standard reference material in chromatographic methods such as High-Performance Liquid Chromatography (HPLC), aiding researchers in the accurate quantification of related substances in complex mixtures .

Conclusion and Future Directions

The applications of this compound span various fields, primarily focusing on medicinal chemistry and analytical applications. Its role as a precursor for bioactive compounds and its potential in drug design highlight its significance in ongoing research efforts.

Future studies should aim to explore:

- The full range of biological activities associated with this compound.

- Optimization of synthetic routes to enhance yields and reduce environmental impact.

- Further investigation into its mechanism of action within biological systems.

Analyse Chemischer Reaktionen

Reduction Reactions

The aminomethyl group and ester functionality enable selective reductions:

Reductive deprotection of the hydrochloride salt under acidic reflux conditions is critical for generating reactive intermediates in multi-step syntheses . Full reduction of the ester to a primary alcohol remains hypothetical but is chemically plausible.

Oxidation Reactions

Oxidative transformations primarily target the benzylic aminomethyl group:

| Reaction Type | Reagents/Conditions | Product | Outcome |

|---|---|---|---|

| Amine oxidation | KMnO₄, acidic aqueous conditions | 5-carboxy-2-chlorobenzoic acid | Requires ester hydrolysis first |

| Catalytic oxidation | O₂/Pd catalysts | Nitrile or carbonyl derivatives | Speculative based on analog data |

Oxidation pathways are contingent on prior hydrolysis of the ester group. Strong oxidizing agents like KMnO₄ may decarboxylate intermediates, complicating product isolation.

Nucleophilic Substitution

The 2-chloro substituent participates in aromatic substitution under controlled conditions:

Kinetic studies suggest steric hindrance from the adjacent ester group slows substitution at the 2-position. Successful displacements require polar aprotic solvents like DMF and extended reaction times .

Hydrolysis Reactions

The methyl ester undergoes hydrolysis under acidic or basic conditions:

Acid-catalyzed hydrolysis preserves the aminomethyl group’s integrity, making it preferable for synthetic applications . Base hydrolysis risks side reactions with the hydrochloride salt.

Salt Formation and Stability

Protonation state modulates reactivity:

| Condition | Behavior | Application |

|---|---|---|

| pH > 8 | Free amine generation | Facilitates alkylation/acylation |

| Aqueous solutions | Gradual ester hydrolysis | Requires anhydrous storage |

The hydrochloride salt enhances stability during storage but necessitates neutralization for reactions involving the amine nucleophile .

Thermal Behavior

Decomposition profiles under heating:

| Temperature Range | Observation | Implication |

|---|---|---|

| 150–160°C | Ester decomposition | Limits high-temperature applications |

| >200°C | Aromatic ring cleavage | Irreversible degradation |

Thermogravimetric analysis (TGA) data indicates stability below 150°C, aligning with reflux conditions used in its synthesis .

Eigenschaften

IUPAC Name |

methyl 5-(aminomethyl)-2-chlorobenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)7-4-6(5-11)2-3-8(7)10;/h2-4H,5,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCZOTOWWCOGCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735145 | |

| Record name | Methyl 5-(aminomethyl)-2-chlorobenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90942-47-5 | |

| Record name | Methyl 5-(aminomethyl)-2-chlorobenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.